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Compound of Interest

Compound Name: 3-Chloro-2-fluoroanisole

Cat. No.: B1586977

An In-depth Technical Guide to 3-Chloro-2-
fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoroanisole is a halogenated aromatic compound that serves as a valuable
building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a
fluorine atom, and a methoxy group on the benzene ring, imparts specific reactivity and
properties that are of significant interest in the fields of medicinal chemistry and materials
science. The presence of multiple functional groups allows for a variety of chemical
transformations, making it a versatile intermediate for the synthesis of more complex
molecules. This guide provides a comprehensive overview of 3-Chloro-2-fluoroanisole,
including its chemical properties, a detailed synthesis protocol, its applications in drug
discovery, and essential safety and handling information.

Chemical Properties and Identification

3-Chloro-2-fluoroanisole is a light yellow liquid at room temperature.[1] Its key identifiers and
physicochemical properties are summarized in the table below for easy reference.
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Property Value Source(s)
CAS Number 261762-56-5 [2][3]
Molecular Formula C7HeCIFO [2][3]
Molecular Weight 160.57 g/mol [2][3]
Appearance Light yellow liquid [1]

Boiling Point 197.5 + 20.0 °C at 760 mmHg [4]

Density 1.2+0.1 g/cm3 [4]

Flash Point 73.2+21.8°C [4]

IUPAC Name 1-chloro-2-fluoro-3- 5]

methoxybenzene

Synthesis of 3-Chloro-2-fluoroanisole

The synthesis of 3-Chloro-2-fluoroanisole is a multi-step process that requires careful control
of reaction conditions to achieve high yield and purity.[2] The following protocol is a detailed,
step-by-step methodology for its preparation.

Experimental Protocol

Step 1: Methoxylation of 2,4-dichloro-3-fluoronitrobenzene

e In a 2L four-necked flask, dissolve 210 g of 2,4-dichloro-3-fluoronitrobenzene in 500 mL of
methanol with stirring.

e Heat the solution to 40-50 °C.
e Slowly add 283.5 g of a 20% sodium methoxide solution in methanol dropwise.

 After the addition is complete, maintain the temperature and continue the reaction for 2
hours.

e Monitor the reaction progress by HPLC until the starting material is <1%.
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e Cool the reaction mixture to 20-30 °C and adjust the pH to approximately 7 by adding a
solution of hydrochloric acid in methanol.

« Filter the mixture to remove the precipitated salts.
Step 2: Reduction of the Nitro Group

o The filtrate from the previous step is subjected to hydrogenation using Raney nickel as a
catalyst.

o Purge the reaction vessel with nitrogen three times, followed by hydrogen three times.
 Increase the temperature to 40-50 °C and maintain the hydrogen pressure at 10-15 bar.
» Continue the hydrogenation for 4 hours, or until hydrogen is no longer consumed.

e Cool the reaction mixture to 20-30 °C, vent the hydrogen, and purge with nitrogen.

« Filter the mixture to recover the Raney nickel catalyst.

o Concentrate the mother liquor to dryness to obtain a mixture of 2-methoxy-3-fluoro-4-
chloroaniline and 2-chloro-3-fluoro-4-methoxyaniline.

Step 3: Diazotization

e In a 2L four-neck flask, dissolve 158 g of the aniline mixture from the previous step in 1500 g
of 20% sulfuric acid with heating until a clear solution is obtained.

e Cool the solution to -5 to 5 °C, which will cause a large amount of white solid to precipitate.

e Slowly add 144.9 g of a 50% sodium nitrite solution dropwise. The solid will dissolve during
the addition.

« After the addition is complete, add a small amount of sulfamic acid to quench any excess
sodium nitrite. Confirm the absence of nitrous acid using starch-potassium iodide paper. The
resulting solution contains the diazonium salt.

Step 4: Deamination
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e In a separate 3L four-necked flask, prepare a solution of 96.8 g of sodium hypophosphite
and 31.7 g of cuprous oxide in 500 g of 50% sulfuric acid.

e \Warm this solution to 30-40 °C.

e Slowly add the diazonium salt solution from the previous step. Nitrogen gas will be evolved
during the addition.

» After the addition is complete, incubate the reaction for 5 hours.

e Monitor the reaction by HPLC to ensure the diazonium salt concentration is <1%.
Step 5: Purification

 Purify the reaction mixture by steam distillation at an elevated temperature.

e Separate the collected fractions and wash the oil layer twice with 100 g portions of 20%
sodium hydroxide solution.

» Allow the layers to separate to obtain 3-Chloro-2-fluoroanisole with a purity of 298% as
determined by HPLC.

Synthesis Workflow Diagram
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Caption: Synthesis workflow for 3-Chloro-2-fluoroanisole.

Spectroscopic Data

While experimental spectra for 3-Chloro-2-fluoroanisole are not readily available in public
databases, the following table provides predicted and expected spectroscopic characteristics
based on its structure and data from similar compounds.
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Technique Expected Data

Aromatic protons (3H) are expected in the range
of 8 6.8-7.5 ppm, showing complex splitting

1H NMR patterns due to *H-'H and tH-1°F coupling. The
methoxy protons (3H) should appear as a

singlet around & 3.9 ppm.

Aromatic carbons are expected in the range of &
110-160 ppm. The carbon attached to the
methoxy group will be downfield, while the

13C NMR carbons attached to fluorine and chlorine will
show characteristic shifts and C-F coupling. The

methoxy carbon should appear around & 56

ppm.

Characteristic peaks are expected for C-H
stretching of the aromatic ring (~3000-3100
cm™1), C-H stretching of the methoxy group

IR Spectroscopy (~2850-2950 cm™1), C=C stretching of the
aromatic ring (~1450-1600 cm™1), C-O
stretching of the anisole (~1250 cm~1), and C-F

and C-ClI stretching in the fingerprint region.

The monoisotopic mass is 160.00912 Da.[1]

The mass spectrum will show a characteristic
Mass Spectrometry isotopic pattern for a compound containing one

chlorine atom (M+ and M+2 peaks in an

approximate 3:1 ratio).

Applications in Drug Discovery

Halogenated organic molecules, including fluoroanisoles, play a crucial role in modern drug
discovery. The introduction of fluorine and chlorine atoms into a molecule can significantly alter
its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to
biological targets.[6][7]
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Modulation of Physicochemical Properties: The fluorine atom in 3-Chloro-2-fluoroanisole
can influence the molecule's conformation and electronic properties.[6] This can be exploited
to fine-tune the properties of a drug candidate to improve its absorption, distribution,
metabolism, and excretion (ADME) profile.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the introduction of
fluorine can block sites of oxidative metabolism, thereby increasing the metabolic stability
and in vivo half-life of a drug.[7]

Binding Affinity: The electronegative fluorine atom can participate in favorable interactions
with protein targets, such as hydrogen bonding and dipole-dipole interactions, which can
enhance the binding affinity and potency of a drug.

Versatile Intermediate: 3-Chloro-2-fluoroanisole serves as a versatile intermediate for the
synthesis of a wide range of more complex molecules that are being investigated as
potential drug candidates. Its different functional groups allow for selective chemical
modifications, enabling the construction of diverse molecular scaffolds.

Safety and Handling

3-Chloro-2-fluoroanisole is a chemical that should be handled with appropriate safety
precautions in a laboratory setting. The following information is based on available safety data
for similar compounds.

Hazard Identification

o Harmful if swallowed, in contact with skin, or if inhaled.[3]
o Causes skin and serious eye irritation.[3]

e May cause respiratory irritation.[3]

Recommended Precautions

e Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

[3]

» Personal Protective Equipment (PPE):
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o Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3]
o Skin Protection: Wear chemically resistant gloves, such as nitrile rubber, and a lab coat.[3]

o Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with
an appropriate cartridge.[3]

» Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash
hands thoroughly after handling.[3]

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

First Aid Measures

« If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical
attention if symptoms occur.[4]

e In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If
skin irritation persists, call a physician.[4]

e In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at
least 15 minutes. Get medical attention.[4]

« If Swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce
vomiting. Call a physician or poison control center immediately.[4]

Conclusion

3-Chloro-2-fluoroanisole is a key chemical intermediate with significant potential in the
development of new pharmaceuticals and other advanced materials. Its synthesis, while
requiring multiple steps, is well-documented and achievable with standard laboratory
equipment. A thorough understanding of its chemical properties, reactivity, and safety
precautions is essential for its effective and safe utilization in research and development. This
guide provides a solid foundation of technical information for scientists and researchers
working with this versatile compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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